REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[In+3].[CH:5]1([Mg]Br)[CH2:7][CH2:6]1.[CH2:10]([O:12][C:13](=[O:21])[C:14]1[CH:19]=[CH:18][C:17](I)=[CH:16][CH:15]=1)[CH3:11]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:10]([O:12][C:13](=[O:21])[C:14]1[CH:19]=[CH:18][C:17]([CH:5]2[CH2:7][CH2:6]2)=[CH:16][CH:15]=1)[CH3:11] |f:0.1.2.3,^1:24,43|
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Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[In+3]
|
Name
|
Cyclopropylmagnesium bromide
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)I)=O
|
Name
|
|
Quantity
|
421 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature ≦−60° C
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
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TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
0.5 h with the cooling bath removed
|
Duration
|
0.5 h
|
Type
|
WAIT
|
Details
|
After 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
the contents of the reaction flask were cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vactio
|
Type
|
ADDITION
|
Details
|
Water (100 mL) and 5% KHSO4 were added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the remaining residue was purified by flash column chromatography (hexane:EtOAc 95:5)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)C1CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |